molecular formula C8H7BrN2O B13032828 4-Bromo-1-methyl-1H-indazol-3(2H)-one

4-Bromo-1-methyl-1H-indazol-3(2H)-one

Cat. No.: B13032828
M. Wt: 227.06 g/mol
InChI Key: PMONPIFSKPEFBI-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-indazol-3(2H)-one (CAS 1417190-35-2) is a brominated indazole derivative of significant interest in medicinal and synthetic chemistry. The compound serves as a versatile synthetic intermediate and a key precursor for the development of novel indazole-based molecules . Indazole cores are recognized as privileged scaffolds in drug discovery, with over 40 indazole-based therapeutics in clinical application or trials . These compounds demonstrate a broad spectrum of pharmacological activities, including use as anti-cancer agents, antimicrobials, selective inhibitors of nitric oxide synthase (NOS), and anti-inflammatory drugs . This bromo-substituted derivative is particularly valuable for further functionalization via cross-coupling reactions, such as Suzuki couplings, to create diverse chemical libraries for biological screening . For instance, structurally related bromo-indazoles have been used as key starting materials to synthesize dual 1,2,3-triazole and 1,3,4-oxadiazole heterocyclic compounds, which have shown outstanding in vitro antibacterial activity against Gram-positive bacteria like Streptococcus pneumoniae . Furthermore, the indazole ring system is a critical component in several approved drugs, including the tyrosine kinase inhibitors Pazopanib and Axitinib for renal cell carcinoma, and Entrectinib for treating certain solid tumors . The presence of the bromine atom at the 4-position makes this compound a crucial building block for exploring structure-activity relationships and developing new, physiologically active agents targeting these and other therapeutic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. All information is provided for scientific reference.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-1-methyl-2H-indazol-3-one

InChI

InChI=1S/C8H7BrN2O/c1-11-6-4-2-3-5(9)7(6)8(12)10-11/h2-4H,1H3,(H,10,12)

InChI Key

PMONPIFSKPEFBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-indazol-3(2H)-one typically involves the bromination of 1-methyl-1H-indazol-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1-methyl-1H-indazol-3(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

    Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced.

    Oxidation Reactions: Oxidized forms of the compound.

    Reduction Reactions: Reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-methyl-1H-indazol-3(2H)-one is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 4-Bromo-1-methyl-1H-indazol-3(2H)-one and related brominated indazoles and benzimidazolones:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications
4-Bromo-1-methyl-1H-indazol-3(2H)-one (Target) C₈H₇BrN₂O Br (C4), CH₃ (N1), ketone (C3) Medicinal scaffold, kinase inhibitor intermediate
4-Bromo-3-methyl-1H-indazole C₈H₇BrN₂ Br (C4), CH₃ (C3) Building block for heterocycles, drug design
4-Bromo-3-methoxy-1H-indazole C₈H₇BrN₂O Br (C4), OCH₃ (C3) Medical intermediate (e.g., antitumor agents)
6-Bromo-4-fluoro-3-iodo-1H-indazole C₇H₃BrFIN₂ Br (C6), F (C4), I (C3) Research use, halogen-rich intermediate for cross-coupling
4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one C₈H₇BrN₂O Br (C4), CH₃ (N1), ketone (C2) Structural analog with benzimidazolone core; potential enzyme modulator

Physicochemical Properties

  • Polarity and Solubility: The ketone group in the target compound increases its polarity compared to non-ketone analogs (e.g., 4-Bromo-3-methyl-1H-indazole), enhancing solubility in polar solvents like DMSO or methanol.
  • Melting Points : While direct data for the target compound is unavailable, structurally related sulfonamide-pyrazole derivatives (e.g., compound 16 in ) exhibit high melting points (~200°C) due to hydrogen bonding and crystallinity. The target’s simpler structure may result in a lower melting point.
  • Spectroscopic Signatures :
    • IR : Expected peaks for C=O (~1650–1700 cm⁻¹) and NH/OH (~3200–3400 cm⁻¹) based on analogs in and .
    • NMR : Methyl protons (N1-CH₃) would resonate near δ 3.5–4.0 ppm, while aromatic protons (C4-Br) show deshielding effects.

Biological Activity

4-Bromo-1-methyl-1H-indazol-3(2H)-one is a heterocyclic compound belonging to the indazole family, characterized by its unique structure featuring a bromine atom at the 4-position and a methyl group at the 1-position. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-1-methyl-1H-indazol-3(2H)-one is C₇H₆BrN₃O, and it features a bicyclic structure that contributes to its reactivity and biological profile. The presence of the bromine atom enhances its nucleophilic substitution potential, making it a versatile compound in medicinal chemistry.

Property Details
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.04 g/mol
Structure Indazole with bromine and keto group

Anticancer Properties

Research indicates that 4-Bromo-1-methyl-1H-indazol-3(2H)-one exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various cancer lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells in 4T1 breast cancer cells, with apoptosis rates rising from 3.7% to 53.2% as concentrations increased from 0 mM to 5 mM .

Anti-inflammatory Effects

4-Bromo-1-methyl-1H-indazol-3(2H)-one has been noted for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

  • Research Findings : Some derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting a pathway through which this compound may exert its anti-inflammatory effects.

Antimicrobial Activity

The compound also possesses antimicrobial properties, making it a candidate for further studies in infectious disease treatments.

  • Activity Spectrum : Preliminary studies indicate effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-1-methyl-1H-indazol-3(2H)-one can be influenced by structural modifications. The following table summarizes some related compounds and their activities:

Compound Name Structure Characteristics Biological Activity
1H-IndazoleBasic structure without halogen or keto groupAnticancer, anti-inflammatory
6-Bromo-1H-indazoleBromine at the 6-positionSimilar anti-inflammatory effects but different potency
4-Chloro-1H-indazoleChlorine instead of bromineExhibits different antimicrobial activity compared to brominated analogs
5-MethylindazoleMethyl substitution at the 5-positionEnhanced solubility but varied biological effects

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